Antioxidant 1024

Description

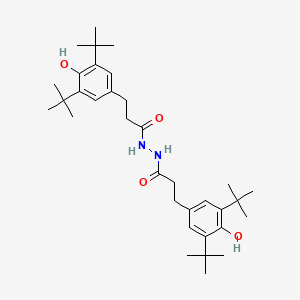

The exact mass of the compound 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PA; PC. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52N2O4/c1-31(2,3)23-17-21(18-24(29(23)39)32(4,5)6)13-15-27(37)35-36-28(38)16-14-22-19-25(33(7,8)9)30(40)26(20-22)34(10,11)12/h17-20,39-40H,13-16H2,1-12H3,(H,35,37)(H,36,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCILJBJJZALOAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027979 | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32687-78-8 | |

| Record name | N,N′-Bis[3-(3′,5′-di-tert-butyl-4′-hydroxyphenyl)propionyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32687-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032687788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-[3-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropyl]hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3-bis[[3-[3,5-di-tert-butyl-4-hydroxyphenyl]propionyl]]propionohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-BIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMOYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4267VWT5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Dual-Defense Mechanism of Antioxidant 1024: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Antioxidant 1024, chemically known as N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine, is a high-performance, non-staining antioxidant renowned for its dual-functionality as both a primary antioxidant and a metal deactivator. This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its operational pathways. Its principal applications include the stabilization of polymers such as polyethylene and polypropylene, particularly in environments where they are in contact with catalytic metals like copper, for instance, in wire and cable insulation.[1][2][3]

Core Mechanism of Action: A Two-Pronged Approach

This compound's efficacy stems from its unique molecular structure, which combines two critical functional moieties: hindered phenolic groups and a hydrazine bridge. This architecture enables a synergistic, two-pronged defense against polymer degradation.

Primary Antioxidant Action: Free Radical Scavenging

As a primary antioxidant, this compound functions as a potent free radical scavenger.[3][4] The sterically hindered phenolic groups within its structure are crucial to this activity. During the auto-oxidation of polymers, highly reactive peroxyl radicals (ROO•) are formed, which propagate a damaging chain reaction. The phenolic hydroxyl group (-OH) of this compound readily donates a hydrogen atom to these peroxyl radicals, neutralizing them and forming a stable, non-radical hydroperoxide (ROOH) and a resonance-stabilized phenoxyl radical.[5] The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder the resulting phenoxyl radical, preventing it from initiating new oxidation chains and ensuring its stability.

The overall free radical scavenging process can be visualized as follows:

Metal Deactivation: Chelation of Catalytic Ions

Transition metal ions, particularly copper, are known to significantly accelerate the oxidative degradation of polymers.[1][6][7] Copper ions can participate in redox cycles that decompose hydroperoxides into highly reactive radicals, thereby initiating and propagating the oxidative chain reaction.

This compound's second line of defense is its ability to act as a metal deactivator. The central hydrazine (-NH-NH-) group in its structure functions as a powerful chelating agent.[6][8] It effectively binds to and sequesters metal ions like copper (Cu²⁺), forming a stable, inactive complex. This chelation process prevents the metal ions from participating in the catalytic decomposition of hydroperoxides, thus halting a major pathway of polymer degradation. The coordination of the hydrazine moiety to the copper ion is a key aspect of this deactivation mechanism.

The chelation process can be represented as follows:

Quantitative Performance Data

The effectiveness of this compound can be quantified through various analytical techniques. Oxidation Induction Time (OIT) is a key parameter used to assess the thermal oxidative stability of a polymer. The following table summarizes comparative OIT data for High-Density Polyethylene (HDPE) stabilized with different antioxidants.

| Antioxidant | Concentration (wt%) | OIT (minutes) at 200°C |

| None (Pure HDPE) | 0 | < 5 |

| This compound | 0.1 | ~75 |

| Irganox 1010 | 0.1 | ~90 |

| Irganox 1330 | 0.1 | ~97 |

| Irganox 3114 | 0.1 | Not specified |

Data sourced from a comparative study on hindered phenolic antioxidants in HDPE.[2]

While Irganox 1010 and 1330 show higher initial OIT values in this specific short-term test, it's important to note that the long-term aging resistance of HDPE containing this compound was found to be superior to that with Irganox 1010, highlighting the importance of the metal deactivating function in long-term stability.[2]

Experimental Protocols

Oxidation Induction Time (OIT) Measurement

Objective: To determine the thermal oxidative stability of a polymer formulation containing this compound.

Apparatus: Differential Scanning Calorimeter (DSC)

Methodology:

-

A small sample (typically 5-10 mg) of the polymer formulation is weighed into an aluminum pan.

-

The sample is placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) to establish a non-oxidative atmosphere.

-

The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) at a controlled rate.

-

Once the isothermal temperature is reached and stabilized, the purge gas is switched from the inert gas to oxygen.

-

The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidation Induction Time (OIT).[1][9][10]

The experimental workflow is illustrated below:

Metal Chelation Assessment (Conceptual)

Objective: To qualitatively assess the metal chelating ability of this compound.

Apparatus: UV-Vis Spectrophotometer

Methodology:

-

Prepare a solution of a copper salt (e.g., copper(II) sulfate) in a suitable solvent.

-

Record the UV-Vis spectrum of the copper salt solution.

-

Prepare a solution of this compound in the same solvent.

-

Add the this compound solution to the copper salt solution.

-

Record the UV-Vis spectrum of the resulting mixture at various time intervals.

-

A shift in the absorption maxima or a change in the absorbance intensity of the copper ion's characteristic peak indicates the formation of a complex, confirming the chelation of the copper ions by this compound.[8]

Further characterization of the complex can be performed using techniques such as X-ray Photoelectron Spectroscopy (XPS) to analyze the changes in the oxidation state and chemical environment of the copper and nitrogen atoms.[6]

Conclusion

This compound provides a robust and multifaceted mechanism for the protection of polymers against oxidative degradation. Its dual functionality as a primary antioxidant and a metal deactivator makes it particularly effective in applications where polymers are exposed to both oxidative environments and the presence of catalytic metals. The synergistic action of its hindered phenolic and hydrazine moieties ensures comprehensive stabilization, leading to enhanced long-term performance and durability of the polymer material. This in-depth understanding of its mechanism of action is crucial for researchers and formulation scientists in the development of advanced and reliable materials.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. akrochem.com [akrochem.com]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. Reductive and Coordinative Effects of Hydrazine in Structural Transformations of Copper Hydroxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. abg-geosynthetics.com [abg-geosynthetics.com]

An In-Depth Technical Guide to Antioxidant 1024: A Hindered Phenolic Antioxidant for Advanced Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1024, chemically known as N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine (CAS Number: 32687-78-8), is a high-performance, sterically hindered phenolic antioxidant.[1][2] Its unique molecular structure provides a dual-functionality, acting as both a primary antioxidant and a metal deactivator.[2][3] This makes it a highly effective stabilizer for a wide range of polymeric materials, particularly in applications where exposure to heat, oxygen, and metal ions is a concern.[1][4] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, performance data in various polymers, and detailed experimental protocols for its evaluation and synthesis.

Core Properties and Specifications

This compound is a white to slightly yellowish crystalline powder with a high melting point and low volatility, making it suitable for high-temperature processing of polymers.[4][5] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine | [5] |

| CAS Number | 32687-78-8 | [5] |

| Molecular Formula | C₃₄H₅₂N₂O₄ | [6] |

| Molecular Weight | 552.79 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Range | 221 - 232 °C | [5] |

| Flash Point | > 180 °C | [5] |

| Vapor Pressure (20°C) | 1 x 10⁻¹⁰ Pa | [5] |

| Specific Gravity (20°C) | 1.11 g/mL | [5] |

| Bulk Density | 320 - 380 g/L | [5] |

Solubility ( g/100g solution at 20°C): [5]

| Solvent | Solubility |

| Acetone | 4 |

| Chloroform | 0.4 |

| Methanol | 4 |

| n-Hexane | < 0.01 |

| Water | < 0.01 |

| Benzene | 0.1 |

Mechanism of Action

This compound's efficacy stems from its dual protective mechanisms: primary antioxidant activity and metal deactivation.

Primary Antioxidant Action (Radical Scavenging)

As a hindered phenolic antioxidant, this compound functions as a primary antioxidant by donating a hydrogen atom from its phenolic hydroxyl groups to reactive free radicals (R•, ROO•). This process neutralizes the free radicals, terminating the auto-oxidative degradation cycle of the polymer. The resulting phenoxy radical is sterically hindered and resonance-stabilized, rendering it less reactive and unable to propagate the oxidation chain reaction.

Metal Deactivation

Transition metal ions, such as copper, can act as catalysts in the oxidative degradation of polymers, significantly accelerating the decomposition process.[7] this compound possesses metal deactivating properties due to its hydrazide structure, which can chelate metal ions.[2][6] By forming a stable complex with the metal ion, this compound renders it catalytically inactive, thereby preventing it from participating in redox reactions that generate free radicals.[8] This is particularly crucial in applications where polymers are in direct contact with metals, such as in wire and cable insulation.[1][4]

Performance Data

The effectiveness of this compound in stabilizing polymers can be quantified through various analytical techniques, including Oxidative Induction Time (OIT), Melt Flow Rate (MFR), and color stability (Yellowness Index).

Oxidative Induction Time (OIT)

OIT is a measure of a material's resistance to oxidative degradation at a specific temperature in an oxygen atmosphere. A longer OIT indicates better thermal oxidative stability. Studies have shown that the addition of this compound significantly increases the OIT of various polymers.

Table 1: Effect of this compound on the Oxidative Induction Time (OIT) of High-Density Polyethylene (HDPE) [1]

| Antioxidant (0.1 wt%) | OIT (minutes) at 200°C |

| None | < 1 |

| Irganox 1010 | 89.73 |

| Irganox 1024 | Data not explicitly provided in this study for direct comparison |

| Irganox 1330 | 97.25 |

| Irganox 3114 | Not specified |

Note: While the direct OIT for this compound was not specified in this comparative study, its effectiveness in long-term stability was highlighted.

A study on polypropylene/polypropylene-grafted maleic anhydride/organic montmorillonite (PP/PP-g-MA/OMMT) nanocomposites demonstrated a significant increase in OIT with the addition of Irganox MD 1024.[9]

Melt Flow Rate (MFR)

MFR is an indicator of a polymer's viscosity and molecular weight. A stable MFR after processing or aging suggests that the polymer has not undergone significant degradation (chain scission or cross-linking).

Table 2: Melt Flow Rate (MFR) of HDPE with Different Antioxidants after Multiple Extrusions [1]

| Antioxidant (0.1 wt%) | MFR (g/10 min) after 5 extrusions |

| None | Significantly increased (indicating degradation) |

| Irganox 1010 | Lower MFR change compared to unstabilized HDPE |

| Irganox 1024 | Showed good stabilization, comparable to other hindered phenols |

| Irganox 1330 | Showed the best MFR stability |

| Irganox 3114 | Showed good stabilization |

Color Stability

The formation of chromophoric groups during polymer degradation can lead to discoloration, often measured by the Yellowness Index (YI). Antioxidants play a crucial role in maintaining the color stability of polymers. A case study on polyethylene agricultural films showed a 30% reduction in yellowing after 3 months of exposure when stabilized with a 20% this compound masterbatch.[10]

Experimental Protocols

Oxidative Induction Time (OIT) Measurement (ASTM D3895)

This method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).

Methodology:

-

A small sample (5-10 mg) of the polymer containing the antioxidant is placed in an open aluminum pan.

-

The sample is heated in the DSC cell under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C).

-

Once the temperature has stabilized, the atmosphere is switched to oxygen at a constant flow rate.

-

The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. What is the quantitative relationship between the color stability of polypropylene swing and the amount of antioxidant added?-Kanglong [jhklxxyp.com]

- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]

- 6. phantomplastics.com [phantomplastics.com]

- 7. Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bdmaee.net [bdmaee.net]

The Metal Deactivating Properties of Antioxidant 1024: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Antioxidant 1024

This compound is a versatile stabilizer primarily utilized in plastics and elastomers, particularly those in contact with metals like copper, which can catalyze oxidative degradation.[5][6] Its applications span a range of polymers including EPDM, crosslinked polyethylene, nylon, and nitrile polymers.[1][4] The molecule's structure incorporates both hindered phenolic groups, which are effective radical scavengers, and a hydrazide backbone that is capable of chelating metal ions.[7][8] This combination allows it to interrupt the autoxidation cycle and passivate metallic impurities that can accelerate polymer degradation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in Table 1. This data is essential for formulation and processing considerations.

| Property | Value | Reference(s) |

| Chemical Name | N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)]hydrazine | [6] |

| CAS Number | 32687-78-8 | [5] |

| Molecular Formula | C34H52N2O4 | [9] |

| Molecular Weight | 552.8 g/mol | [10] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 221-232 °C | [5] |

| Solubility (at 20°C) | Acetone: 1.0 g/100ml , Methylene Chloride: 0.25 g/100ml , Toluene: <0.01 g/100ml , Water: <0.01 g/100ml | [1][5] |

| Assay | ≥ 98% | [1] |

Mechanism of Metal Deactivation

The metal deactivating capability of this compound stems from the presence of the hydrazide functional group (-CO-NH-NH-CO-). This group contains nitrogen and oxygen atoms with lone pairs of electrons that can coordinate with transition metal ions, forming stable chelate complexes. This process, known as chelation, effectively isolates the metal ions, preventing them from participating in detrimental redox reactions that generate free radicals and accelerate the degradation of the host material.

The proposed mechanism involves the formation of a coordination complex with metal ions such as copper (Cu²⁺), iron (Fe²⁺/Fe³⁺), and others that may be present as residues from polymerization catalysts or from contact with metallic surfaces.

Figure 1: Proposed mechanism of metal deactivation by this compound.

Quantitative Analysis of Metal Chelation

While direct experimental data for the stability constants of this compound with various metal ions are not publicly available, the behavior of similar hydrazone and hydrazide compounds suggests that it would form stable complexes, particularly with transition metals. The stability of these complexes is a critical measure of the antioxidant's efficacy as a metal deactivator. Stability constants (log K) are typically determined through techniques like potentiometric or spectrophotometric titration.

Table 2 outlines the key parameters that would be quantified in a comprehensive analysis of this compound's metal deactivating properties, with inferences based on related compounds.

| Metal Ion | Expected Chelation Stoichiometry (Metal:Ligand) | Expected Relative Stability | Rationale/Supporting Evidence from Analogous Compounds |

| Cu²⁺ | 1:1 or 1:2 | High | Copper is a primary target for metal deactivators in wire and cable applications. Hydrazone derivatives show strong binding to Cu²⁺. |

| Fe²⁺/Fe³⁺ | 1:1 or 1:2 | Moderate to High | Iron is another common pro-oxidant metal. Hydrazide-based ligands are known to form stable complexes with iron ions. |

| Ni²⁺ | 1:2 | Moderate | Nickel complexes with hydrazone ligands have been synthesized and characterized, indicating stable interactions. |

| Co²⁺ | 1:2 | Moderate | Cobalt complexes with hydrazide derivatives have been reported, suggesting effective chelation. |

| Mn²⁺ | 1:2 | Moderate | Manganese can also participate in oxidative degradation, and hydrazone-type ligands are capable of binding it. |

Experimental Protocols for Assessing Metal Chelation

The following section details a representative experimental protocol for determining the metal chelation activity and stability constants of a compound like this compound. This methodology is based on standard techniques used for similar compounds.

Potentiometric Titration for Stability Constant Determination

This method allows for the determination of the stoichiometry and stability constants of the metal-ligand complexes formed in solution.

References

- 1. Hydrazones, hydrazones-based coinage metal complexes, and their biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, Density Functional Theory Studies and Antioxidant Activity of Novel Hydrazone Ligands and their Metal Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 7. CAS 32687-78-8: N,N′-Bis[3-(3′,5′-di-tert-butyl-4′-hydroxy… [cymitquimica.com]

- 8. partinchem.com [partinchem.com]

- 9. chembk.com [chembk.com]

- 10. 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine | C34H52N2O4 | CID 61916 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Antioxidant 1024

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Antioxidant 1024" is commonly associated with two distinct chemical entities, both of which are high-performance hindered phenolic antioxidants. This guide provides a comprehensive overview of the synthesis, characterization, and antioxidant mechanism of both compounds. The primary applications for these molecules are in the stabilization of polymers and other materials susceptible to oxidative degradation.[1] While their direct use in drug development is not their primary function, their principles of chemical stability and radical scavenging are of fundamental interest.

The two compounds covered in this guide are:

-

N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine (CAS RN: 32687-78-8)

-

2,2'-Methylenebis(4-methyl-6-tert-butylphenol) (CAS RN: 119-47-1), which is also known by other trade names such as Antioxidant 2246.

This guide will address each compound separately, providing detailed information on their synthesis and characterization.

Part 1: N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine

Overview and Properties

This compound is a non-staining, high molecular weight, hindered phenolic antioxidant and metal deactivator. Its structure, featuring two sterically hindered phenolic moieties linked by a hydrazide bridge, makes it an effective radical scavenger and stabilizer in various polymers.

Table 1: Physicochemical Properties of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine

| Property | Value |

| CAS Number | 32687-78-8 |

| Molecular Formula | C₃₄H₅₂N₂O₄ |

| Molecular Weight | 552.80 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 221-232 °C |

| Solubility | Soluble in methanol and acetone; sparingly soluble in water. |

Synthesis

The synthesis of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine can be achieved through a two-step process starting from β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate.

Caption: Synthesis pathway for N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine.

Step 1: Synthesis of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide

-

To a stirred solution of β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate in a suitable solvent (e.g., ethanol), add hydrazine hydrate.

-

Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide.

Step 2: Synthesis of N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine

-

Dissolve the β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl hydrazide intermediate in a suitable solvent (e.g., a mixture of methanol and toluene).

-

To this solution, add β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl chloride.

-

Heat the reaction mixture to reflux for a specified period.

-

After the reaction is complete, cool the solution to allow for the crystallization of the final product.

-

The crude product is then purified by recrystallization from a suitable solvent to obtain N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine.

Characterization

A comprehensive characterization of the synthesized compound is crucial to confirm its identity and purity.

Caption: General workflow for the characterization of synthesized antioxidants.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectra on a 400 MHz or higher NMR spectrometer. The spectra should be consistent with the proposed structure, showing characteristic peaks for the aromatic protons, tert-butyl groups, and the methylene protons of the propionyl chains.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the IR spectrum of the solid sample using a KBr pellet or an ATR accessory. The spectrum should exhibit characteristic absorption bands for the O-H stretching of the phenolic group, N-H stretching of the hydrazide, C=O stretching of the amide, and C-H stretching of the alkyl groups.

-

-

Mass Spectrometry (MS):

-

Determine the molecular weight and fragmentation pattern using a suitable mass spectrometry technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The molecular ion peak should correspond to the calculated molecular weight of the compound.

-

-

Thermal Analysis:

-

Thermogravimetric Analysis (TGA): Heat the sample from room temperature to approximately 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere. This will determine the thermal stability and decomposition temperature of the compound.

-

Differential Scanning Calorimetry (DSC): Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the melting point and any other thermal transitions.

-

Part 2: 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

Overview and Properties

This compound is a widely used bisphenolic antioxidant. It is effective in a variety of polymers and is known for its low volatility and good compatibility.

Table 2: Physicochemical Properties of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol)

| Property | Value |

| CAS Number | 119-47-1 |

| Molecular Formula | C₂₃H₃₂O₂ |

| Molecular Weight | 340.50 g/mol |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point | 125-132 °C[3][4] |

| Solubility | Soluble in organic solvents like ethanol and acetone; sparingly soluble in water.[1] |

Synthesis

The synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) typically involves the condensation of 4-methyl-2-tert-butylphenol with a formaldehyde source, such as methylal, in the presence of an acid catalyst.[5]

Caption: Synthesis of 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).

-

Charge a reactor with 4-methyl-2-tert-butylphenol and methylal.[5]

-

Add a catalytic amount of concentrated sulfuric acid.[5]

-

Heat the reaction mixture with stirring to a temperature of 60-70 °C and maintain for 2-3 hours.[5]

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid catalyst with a base, such as calcium oxide.[5]

-

Filter the mixture to remove the neutralized catalyst.

-

Distill off the unreacted methylal.[5]

-

The resulting residue is the crude product, which can be further purified by recrystallization from a suitable solvent (e.g., hexane) to yield pure 2,2'-Methylenebis(4-methyl-6-tert-butylphenol).

Characterization

The characterization of this bisphenolic antioxidant follows a similar workflow as described for the hydrazine-based antioxidant.

-

NMR Spectroscopy:

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons, the methylene bridge proton, the methyl group protons, and the tert-butyl group protons.

-

¹³C NMR: The spectrum will display distinct signals for each unique carbon atom in the molecule, confirming the structure.

-

-

FTIR Spectroscopy:

-

The IR spectrum will show a broad O-H stretching band for the phenolic hydroxyl groups, C-H stretching bands for the alkyl and aromatic groups, and characteristic aromatic C=C stretching bands.

-

-

Mass Spectrometry:

-

The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of 340.50 g/mol , along with characteristic fragmentation patterns.[6]

-

-

Thermal Analysis:

-

TGA: The analysis will indicate the onset of thermal decomposition, which is expected to be at a relatively high temperature, reflecting its good thermal stability.

-

DSC: The thermogram will show a sharp endothermic peak corresponding to the melting point of the crystalline solid.

-

Mechanism of Antioxidant Action in Polymers

Both N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine and 2,2'-Methylenebis(4-methyl-6-tert-butylphenol) function as primary antioxidants through a free-radical scavenging mechanism.[1][7] This is particularly effective in preventing the thermo-oxidative degradation of polymers.[8]

The antioxidant mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a propagating peroxy radical (ROO•) that is formed during the oxidation of the polymer.[8][9] This terminates the radical chain reaction and prevents further degradation of the polymer. The resulting phenoxy radical is sterically hindered by the bulky tert-butyl groups, which makes it relatively stable and unable to initiate new oxidation chains.[10]

Signaling Pathway of Antioxidant Action

Caption: Mechanism of radical scavenging by hindered phenolic antioxidants.

Conclusion

"this compound" can refer to either N,N'-Bis(3,5-di-tert-butyl-4-hydroxyphenylpropionyl)hydrazine or 2,2'-Methylenebis(4-methyl-6-tert-butylphenol). Both are effective hindered phenolic antioxidants with primary applications in the stabilization of polymers. This guide has provided detailed methodologies for their synthesis and characterization, which are essential for researchers and scientists in the fields of polymer chemistry and materials science. While not directly aimed at drug development, the principles of their synthesis and antioxidant activity are of broad chemical and biochemical interest.

References

- 1. Page loading... [guidechem.com]

- 2. Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,2 <221/>-亚甲基双(4-甲基-6-叔丁基苯酚) for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. specialchem.com [specialchem.com]

- 6. Phenol, 2,2'-methylenebis[6-(1,1-dimethylethyl)-4-methyl- [webbook.nist.gov]

- 7. Hindered Phenol Antioxidant, Synthetic Phenolic Antioxidants For Polymers | Tintoll [uvabsorber.com]

- 8. dishengchemchina.com [dishengchemchina.com]

- 9. partinchem.com [partinchem.com]

- 10. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

An In-depth Technical Guide to the Research Applications of CAS Number 32687-78-8

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the research applications associated with CAS number 32687-78-8. A critical finding of our research is that this CAS number is linked to two distinct chemical entities: the steroid hormone Adrenosterone and the industrial chemical Antioxidant 1024 . Given the target audience of this document, the primary focus will be on Adrenosterone, a compound with significant research applications in endocrinology, oncology, and metabolic diseases. This guide details its mechanism of action as an 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1) inhibitor, its role in cancer cell metastasis, and its potential applications in muscle physiology. For completeness and to resolve ambiguity, a concise overview of this compound, a hindered phenolic antioxidant used in the polymer industry, is also provided. This document includes quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and development.

Introduction: Clarification of CAS Number 32687-78-8

Initial database searches for CAS number 32687-78-8 reveal an unusual situation where it is assigned to two different molecules. This ambiguity is critical for researchers to understand before sourcing materials or initiating studies.

Adrenosterone

Also known as 11-keto-androstenedione, Adrenosterone is a steroid hormone with weak androgenic effects.[1] It is a competitive inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1), which is crucial for the conversion of inactive cortisone to the active glucocorticoid, cortisol.[2] This mechanism of action makes it a compound of interest for research into obesity, metabolic syndrome, and other cortisol-mediated conditions. Furthermore, it has demonstrated potential as an anti-metastatic agent in cancer research.[2]

This compound

Chemically known as 1,2-Bis(3,5-di-tert-butyl-4-hydroxyhydrocinnamoyl)hydrazine, this compound is a high molecular weight, hindered phenolic antioxidant and metal deactivator.[3][4] Its primary application is in the plastics and rubber industries, where it protects polymers like polyethylene and polypropylene from oxidative degradation, particularly when they are in contact with metals.[5][6]

This guide will now proceed with an in-depth analysis of Adrenosterone, followed by a summary of this compound.

Adrenosterone: Research Applications in Drug Development

Adrenosterone's role as a modulator of glucocorticoid metabolism and its influence on cancer cell behavior positions it as a valuable tool for drug development professionals.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (HSD11B1)

The primary mechanism of action for Adrenosterone in a therapeutic context is the inhibition of HSD11B1. This enzyme is highly expressed in key metabolic tissues, including the liver and adipose tissue.[7]

HSD11B1 catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action.[2] Cortisol is a potent hormone that influences fat storage, insulin sensitivity, and protein catabolism.[8] By competitively inhibiting HSD11B1, Adrenosterone reduces the intracellular concentration of cortisol in target tissues.[2] This reduction in local cortisol levels is hypothesized to lead to decreased fat accumulation and reduced muscle breakdown, making Adrenosterone a candidate for studying treatments for metabolic syndrome and sarcopenia.[1]

Table 1: Adrenosterone - Key Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Name | Androst-4-ene-3,11,17-trione | [2] |

| Molecular Formula | C₁₉H₂₄O₃ | N/A |

| Molecular Weight | 300.39 g/mol | N/A |

| Mechanism of Action | Competitive inhibitor of HSD11B1 | [2] |

| Reported IC50 vs HSD11B1 | Not available in reviewed literature | N/A |

The following diagram illustrates the role of HSD11B1 in cortisol activation and the inhibitory effect of Adrenosterone.

Caption: Adrenosterone inhibits HSD11B1, reducing cortisol activation.

This protocol is adapted from methods used for screening HSD11B1 inhibitors and can be used to quantify the inhibitory potential of Adrenosterone.[3][4]

Objective: To determine the IC50 of Adrenosterone on HSD11B1 reductase activity.

Materials:

-

Recombinant human HSD11B1 enzyme.

-

Assay Buffer: 100 mM K₂HPO₄/KH₂PO₄, pH 7.5, with 1 mM EDTA.

-

Substrate: Cortisone.

-

Cofactor: NADPH.

-

Cofactor regenerating system: Glucose-6-phosphate (G6P) and Glucose-6-phosphate dehydrogenase (G6PDH).

-

Adrenosterone stock solution (in DMSO).

-

Stop Solution: 0.5 mM Glycyrrhetinic acid.

-

Detection Reagents: HTRF-based cortisol assay kit (e.g., from Cisbio) or [³H]cortisone for HPLC-based detection.

-

384-well black assay plates.

Procedure:

-

Compound Preparation: Prepare a serial dilution of Adrenosterone in DMSO, then dilute further in assay buffer to the final desired concentrations.

-

Assay Reaction: In a 384-well plate, add the following components in order:

-

2 µL of Adrenosterone dilution or vehicle (DMSO).

-

10 µL of a mix containing recombinant HSD11B1 (e.g., 1.5 µg/mL final concentration) in assay buffer.

-

8 µL of a substrate/cofactor mix containing cortisone (e.g., 160 nM final), NADPH (100 µM final), G6P (1 mM final), and G6PDH (12.5 µg/mL final).

-

-

Incubation: Incubate the plate at 37°C for 25-60 minutes, ensuring the reaction is within the linear range.

-

Reaction Termination: Stop the reaction by adding 10 µL of Stop Solution.

-

Detection (HTRF method):

-

Add cortisol-XL665 and anti-cortisol cryptate reagents as per the manufacturer's instructions.

-

Incubate for 2 hours at room temperature.

-

Read the plate on a compatible HTRF reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each Adrenosterone concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of Adrenosterone concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Applications in Oncology

Recent research has highlighted a potential role for Adrenosterone in suppressing cancer metastasis.

Studies have shown that Adrenosterone can suppress the motility and invasion of highly metastatic human cancer cells, including certain liver and breast cancer cell lines.[2] The mechanism appears to involve the downregulation of key transcription factors associated with the Epithelial-to-Mesenchymal Transition (EMT), a critical process in the metastatic cascade.[2]

Adrenosterone has been observed to markedly decrease the expression of Snail and Slug, two master regulators of EMT.[2] These transcription factors repress epithelial markers (like E-cadherin) and activate mesenchymal markers, promoting a more migratory and invasive phenotype. By downregulating Snail and Slug, Adrenosterone may help maintain an epithelial state, thereby reducing the metastatic potential of cancer cells. The upstream regulation of Snail and Slug can be complex, often involving pathways like TGF-β.[8][10]

References

- 1. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11β-HSD1 inhibition does not affect murine tumour angiogenesis but may exert a selective effect on tumour growth by modulating inflammation and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Testosterone regulation of Akt/mTORC1/FoxO3a signaling in skeletal mus" by James P. White, Song Gao et al. [digitalcommons.memphis.edu]

- 6. Testosterone regulation of Akt/mTORC1/FoxO3a Signaling in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The transcription factors Snail and Slug activate the transforming growth factor-beta signaling pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Transcription Factors Snail and Slug Activate the Transforming Growth Factor-Beta Signaling Pathway in Breast Cancer | PLOS One [journals.plos.org]

- 9. A rapid screening assay for inhibitors of 11beta-hydroxysteroid dehydrogenases (11beta-HSD): flavanone selectively inhibits 11beta-HSD1 reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Snail and Slug Promote Epithelial-Mesenchymal Transition through β-Catenin–T-Cell Factor-4-dependent Expression of Transforming Growth Factor-β3 - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Antioxidant 1024 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Antioxidant 1024, a high molecular weight, hindered phenolic antioxidant and metal deactivator. Understanding the solubility of this compound is critical for its effective application in various formulations, including polymers, plastics, and elastomers. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Properties of this compound

This compound, chemically known as 1,2-bis(3,5-di-t-butyl-4-hydroxyhydrocinnamoyl)hydrazine, is a non-staining antioxidant with a dual function of free radical scavenging and metal deactivation.[1][2][3] Its primary applications are in protecting polymers from degradation caused by exposure to catalytic metals and peroxidic compounds.[1][2]

Typical Physical Properties:

Quantitative Solubility Data

The solubility of this compound in various organic solvents at 20°C is summarized in the table below. This data is essential for selecting appropriate solvents for formulation, processing, and analytical testing.

| Organic Solvent | Solubility ( g/100ml ) | Solubility (%) | Reference |

| Tetrahydrofuran (THF) | 12.0 | 12.0% | [3] |

| Acetone | 1.0 | 1.0% | [1][3] |

| Methylene Chloride | 0.25 | 0.25% | [1][3] |

| Toluene | <0.01 | <0.01% | [1][3] |

| Methanol | Soluble | - | [4] |

| Chloroform | Slightly Soluble | - | [5] |

| Ethyl Acetate | Slightly Soluble | - | [4] |

| Paraffin Oil | <0.01 | <0.01% | [3] |

| Water | <0.01 | <0.01% | [1][3] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The following protocol outlines a standardized procedure for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method, commonly referred to as the shake-flask method, is a reliable technique for establishing the saturation point of a solute in a solvent at a specific temperature.[4][6]

1. Materials and Equipment:

-

This compound (pure, crystalline powder)

-

Selected organic solvent (analytical grade)

-

Glass vials or flasks with airtight screw caps

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE, with a pore size of 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.

2. Procedure:

-

Preparation of Supersaturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The excess solid is crucial to ensure that equilibrium is reached and saturation is achieved.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to perform preliminary tests to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to let the excess solid settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining undissolved microparticles.

-

Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100ml ) or milligrams per milliliter (mg/mL).

-

Visualization of the Experimental Workflow

The following diagram illustrates the key steps involved in the determination of this compound solubility using the shake-flask method.

This in-depth guide provides crucial data and methodologies for professionals working with this compound. The provided solubility table, detailed experimental protocol, and clear workflow diagram will aid in the effective formulation and application of this important antioxidant.

References

An In-depth Technical Guide to the Thermal Stability of Antioxidant 1024 Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antioxidant 1024, chemically known as N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine (CAS No: 32687-78-8), is a high-performance, non-staining hindered phenolic antioxidant and metal deactivator. Its primary function is to protect polymers and other organic materials from thermo-oxidative degradation, particularly in high-temperature processing and demanding end-use applications. This technical guide provides a comprehensive overview of the thermal stability of this compound powder, presenting key quantitative data, detailed experimental methodologies, and visual representations of analytical workflows.

This compound's efficacy stems from its unique molecular structure, which combines the free-radical scavenging capabilities of hindered phenols with the metal-chelating properties of a hydrazide group. This dual functionality makes it highly effective in preventing degradation catalyzed by residual metal ions from polymerization processes. Its high molecular weight and low volatility contribute to its excellent persistence in polymer matrices even at elevated temperatures.

Thermal Stability Data

The thermal stability of this compound has been characterized using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide critical data on the material's decomposition behavior and melting characteristics.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the onset of thermal decomposition and the temperature at which maximum degradation occurs.

Table 1: TGA Data for this compound Powder in Air

| Parameter | Value (°C) | Reference |

| Initial Decomposition Temperature (Tᵢ) | 263 | [1] |

| Temperature of Maximum Weight Loss (Tₘₐₓ) | 319 | [1] |

Tᵢ is defined as the temperature at which 1% weight loss occurs.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, the primary thermal event observed by DSC is its melting point.

Table 2: DSC Data for this compound Powder

| Parameter | Value (°C) |

| Melting Point Range | 221 - 232 |

Experimental Protocols

To ensure reproducibility and accuracy, the thermal analysis of this compound should be conducted following standardized experimental protocols. The methodologies outlined below are based on widely accepted ASTM standards.

Thermogravimetric Analysis (TGA) Methodology

A suitable methodology for determining the thermal stability of this compound powder is based on ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry."

Objective: To determine the thermal decomposition profile of this compound powder.

Instrumentation: A calibrated thermogravimetric analyzer.

Experimental Parameters:

-

Sample Preparation: A small, representative sample of this compound powder (typically 4-10 mg) is weighed into a clean, inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically dry air or nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 20 °C/min)[1].

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the initial decomposition temperature (Tᵢ, often defined as the temperature at 1% or 5% weight loss) and the temperature of maximum weight loss rate (Tₘₐₓ), which corresponds to the peak of the derivative of the TGA curve (DTG curve).

Differential Scanning Calorimetry (DSC) Methodology

The melting characteristics of this compound powder can be determined using a methodology based on ASTM D3418, "Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry."

Objective: To determine the melting point of this compound powder.

Instrumentation: A calibrated differential scanning calorimeter.

Experimental Parameters:

-

Sample Preparation: A small amount of this compound powder (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum sample pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere, such as nitrogen, with a consistent purge gas flow rate.

-

Heating Program: The sample is subjected to a controlled heating program. A typical program involves an initial heating ramp to erase any prior thermal history, followed by a controlled cooling and a final heating ramp at a specified rate (e.g., 10 °C/min) through the expected melting range.

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of melting and the peak melting temperature. The area under the melting peak can be integrated to determine the enthalpy of fusion (ΔHₘ).

Visualized Workflows and Relationships

Diagrams generated using Graphviz provide clear visual representations of experimental workflows and the functional role of this compound.

Caption: Workflow for Thermal Stability Analysis of this compound.

Caption: Mechanism of Action for this compound.

Conclusion

This compound powder exhibits excellent thermal stability, making it a robust choice for the stabilization of polymers processed at high temperatures. The quantitative data derived from TGA and DSC analyses confirm a high decomposition temperature and a distinct melting point well above typical processing windows for many polymers. The provided experimental protocols offer a standardized approach for the evaluation of its thermal properties, ensuring reliable and comparable results. The dual-function mechanism of radical scavenging and metal deactivation underscores its superior performance in preventing thermo-oxidative degradation, thereby extending the service life and maintaining the integrity of a wide range of polymeric materials. For researchers and professionals in drug development, where polymer stability can be critical for packaging and delivery systems, a thorough understanding of the thermal properties of additives like this compound is paramount.

References

In-Depth Technical Guide to Antioxidant 1024

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Properties

Antioxidant 1024, chemically known as N,N'-bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl]hydrazine, is a high-performance, non-discoloring, hindered phenolic antioxidant and metal deactivator. Its unique molecular structure, featuring two sterically hindered phenolic groups and a hydrazide moiety, imparts exceptional thermal stability and extraction resistance. It is widely utilized in the stabilization of various polymers, particularly in applications requiring long-term heat aging performance and protection against metal-catalyzed degradation.

Table 1: Core Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoyl]propanehydrazide[1] |

| CAS Number | 32687-78-8 |

| Chemical Formula | C₃₄H₅₂N₂O₄[2][3][4][5] |

| Molecular Weight | 552.79 g/mol [3][5][6] |

| Appearance | White to off-white powder or granular solid[7] |

| Melting Point | 224-229 °C[4] |

| Purity | ≥98% |

| Solubility | Soluble in methanol and acetone; slightly soluble in chloroform and ethyl acetate; insoluble in water.[4] |

| Specific Gravity | 1.12[7] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages. The first stage involves the synthesis of the intermediate, β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide. The second stage is the reaction of this intermediate to form the final product.

A common synthetic route involves the reaction of β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate with hydrazine hydrate to produce β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide. This intermediate is then reacted with β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl chloride to yield this compound.

Caption: Synthesis pathway of this compound.

Mechanism of Action

This compound functions through a dual mechanism, acting as both a primary antioxidant (free radical scavenger) and a metal deactivator.

Primary Antioxidant Activity (Free Radical Scavenging)

The sterically hindered phenolic groups in this compound are responsible for its primary antioxidant activity. During the auto-oxidation of polymers, highly reactive free radicals (R•, ROO•) are generated. The phenolic hydroxyl group of this compound can donate a hydrogen atom to these free radicals, neutralizing them and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance of the adjacent tert-butyl groups, preventing it from initiating new oxidation chains.

Caption: Free radical scavenging mechanism of this compound.

Metal Deactivation

Trace amounts of metal ions (e.g., copper, iron), often present as catalyst residues in polymers, can accelerate oxidative degradation by catalyzing the decomposition of hydroperoxides into highly reactive radicals. The hydrazide group in this compound acts as a chelating agent, binding to these metal ions to form stable complexes. This sequestration of metal ions prevents them from participating in detrimental redox reactions, thereby significantly enhancing the long-term thermal stability of the polymer.

References

- 1. microbiologyinfo.com [microbiologyinfo.com]

- 2. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 3. Mechanism of Hindered Phenol Antioxidant [vinatiorganics.com]

- 4. standards.iteh.ai [standards.iteh.ai]

- 5. stabilization-technologies.com [stabilization-technologies.com]

- 6. Ames test - Wikipedia [en.wikipedia.org]

- 7. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

A Technical Guide to Fundamental Research on Hindered Phenolic Antioxidants

Audience: Researchers, scientists, and drug development professionals.

Core Principles of Hindered Phenolic Antioxidants

Hindered phenolic antioxidants are a cornerstone in the stabilization of organic materials, ranging from plastics and lubricants to pharmaceuticals and food products. Their efficacy stems from a unique molecular architecture: a hydroxyl (-OH) group attached to a benzene ring, which is flanked by bulky alkyl groups, typically tert-butyl groups, at one or both ortho positions. This steric hindrance is the key to their function, allowing them to effectively neutralize free radicals while maintaining stability.

Mechanism of Action: Free Radical Scavenging

The primary role of a hindered phenolic antioxidant (ArOH) is to interrupt the auto-oxidation cycle of organic materials. This cycle is a chain reaction propagated by highly reactive free radicals, such as peroxyl radicals (ROO•). The antioxidant terminates this chain reaction by donating the hydrogen atom from its phenolic hydroxyl group to the free radical.[1] This process, known as Hydrogen Atom Transfer (HAT), is outlined below:

-

Chain Initiation: An organic molecule (RH) is converted to an alkyl radical (R•) by heat, light, or metal ions.

-

Chain Propagation: The alkyl radical reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another organic molecule, creating a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.

-

Chain Termination by Hindered Phenol: The hindered phenolic antioxidant (ArOH) intervenes by donating its phenolic hydrogen to the peroxyl radical. This neutralizes the radical, converting it into a more stable hydroperoxide, and generates a phenoxy radical (ArO•).

ROO• + ArOH → ROOH + ArO•

The resulting phenoxy radical is relatively stable and unreactive due to two main features:

-

Resonance Stabilization: The unpaired electron can delocalize across the aromatic ring.

-

Steric Shielding: The bulky tert-butyl groups physically obstruct the radical center, preventing it from initiating new oxidation chains.

This stable phenoxy radical can further react with a second peroxyl radical to form non-radical, stable products, effectively terminating the oxidation cycle.

Structure-Activity Relationships (SAR)

The antioxidant efficacy of a hindered phenolic compound is not uniform; it is intricately linked to its molecular structure. Understanding these relationships is crucial for designing novel antioxidants and selecting the appropriate one for a specific application. Key factors include:

-

Bond Dissociation Enthalpy (BDE): The O-H BDE is a critical parameter. A lower BDE facilitates easier hydrogen atom donation to a free radical, enhancing the scavenging rate. Electron-donating groups (like alkyl or methoxy groups) on the benzene ring decrease the BDE, while electron-withdrawing groups increase it.

-

Steric Hindrance: The size and position of the alkyl groups ortho to the hydroxyl group are vital. They provide stability to the resulting phenoxy radical but can also hinder the approach of the free radical if they are excessively bulky. A balance is necessary for optimal activity.

-

Number of Hydroxyl Groups: Poly-phenolic compounds can often scavenge more radicals per molecule than mono-phenolic ones.

-

Substituents at the Para-Position: The group at the para-position (opposite the -OH group) significantly influences the stability of the phenoxy radical and can participate in subsequent reactions. For instance, a methylene group at this position can also donate a hydrogen atom.

Quantitative Analysis of Antioxidant Activity

The evaluation of antioxidant capacity is performed using various in vitro assays. The results are typically expressed as the concentration of the antioxidant required to inhibit a certain percentage of oxidation or scavenge a percentage of radicals (e.g., IC₅₀ or EC₅₀), or as equivalency to a standard antioxidant like Trolox (TEAC - Trolox Equivalent Antioxidant Capacity).

Comparative Antioxidant Activity Data

The following tables summarize quantitative data from various studies, showcasing the antioxidant activity of different hindered phenolic compounds.

Table 1: Antioxidant Activity of Hindered Phenols in Lard (Rancimat Test) and DPPH Assay. (Data compiled from a study investigating 21 compounds; a selection is presented here)

| Compound Name | Structure | Protection Factor (Pf) in Lard | EC₅₀ (mol·L⁻¹) in DPPH Assay |

| 2,6-di-tert-butyl-4-methylphenol (BHT) | 2,6-(tBu)₂-4-Me-Ph-OH | 4.89 | 10.5 x 10⁻⁵ |

| 2-tert-butyl-4-methoxyphenol (BHA) | 2-tBu-4-MeO-Ph-OH | 6.11 | 3.55 x 10⁻⁵ |

| tert-butylhydroquinone (TBHQ) | 2-tBu-Ph-1,4-(OH)₂ | 7.33 | 2.90 x 10⁻⁵ |

| 3-tert-butyl-5-methylbenzene-1,2-diol | 3-tBu-5-Me-Ph-1,2-(OH)₂ | 10.27 | 1.45 x 10⁻⁵ |

| 2,6-di-tert-butyl-4-hydroxymethylphenol | 2,6-(tBu)₂-4-CH₂OH-Ph-OH | 6.85 | 3.90 x 10⁻⁵ |

| Propyl gallate | 3,4,5-(OH)₃-Ph-COOC₃H₇ | 8.80 | 2.05 x 10⁻⁵ |

Table 2: IC₅₀ Values of Phenolic Compounds in DPPH and ABTS Assays. [2] (A selection of compounds is presented for comparison)

| Compound | IC₅₀ in DPPH Assay (µg/mL) | IC₅₀ in ABTS Assay (µg/mL) |

| Gallic acid | 8.21 | 1.83 |

| Caffeic acid | 10.35 | 3.37 |

| Catechin | 11.23 | 2.91 |

| Butylated hydroxyanisole (BHA) | 16.21 | 5.25 |

| Butylated hydroxytoluene (BHT) | 21.05 | 6.82 |

Correlation with Physicochemical Properties

Quantitative Structure-Activity Relationship (QSAR) models are developed to predict antioxidant activity based on molecular descriptors. A lower O-H Bond Dissociation Enthalpy (BDE) and a lower Ionization Potential (IP) are generally correlated with higher antioxidant activity.

Table 3: Calculated Physicochemical Properties and Experimental Antioxidant Activity. [3][4]

| Compound | BDE-OH (kcal/mol) | Ionization Potential (IP) (kcal/mol) | pIC₅₀ (Experimental) |

| Phenol | 88.0 | 196.9 | 4.40 |

| p-Cresol | 86.4 | 192.1 | 4.63 |

| 4-Methoxyphenol | 84.1 | 188.0 | 4.88 |

| Hydroquinone | 82.2 | 187.5 | 5.01 |

| α-Tocopherol | 77.8 | 182.2 | 5.22 |

| BHT | 81.3 | 191.9 | 4.90 |

Note: pIC₅₀ is the negative logarithm of the IC₅₀ concentration. A higher pIC₅₀ value indicates greater antioxidant potency.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to antioxidant research. Below are methodologies for the synthesis of a common hindered phenol and key assays for activity evaluation.

Synthesis Protocols

3.1.1 Synthesis of 2,6-di-tert-butyl-4-methylphenol (BHT)

BHT is synthesized industrially via the acid-catalyzed alkylation of p-cresol with isobutylene.[5]

Reaction: CH₃(C₆H₄)OH + 2 CH₂=C(CH₃)₂ → ((CH₃)₃C)₂CH₃C₆H₂OH

Materials:

-

p-cresol (4-methylphenol)

-

Isobutylene (2-methylpropene)

-

Sulfuric acid (catalyst)

-

Suitable solvent (e.g., hexane)

Procedure:

-

Charge a reaction vessel with p-cresol and a solvent.

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

-

Slowly bubble isobutylene gas through the stirred reaction mixture. The reaction is exothermic and may require cooling to maintain the temperature.

-

Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and wash it with water and then a dilute sodium bicarbonate solution to neutralize the acid catalyst.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure.

-

The crude BHT can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by vacuum distillation to yield a white crystalline solid.

3.1.2 Synthesis of Pentaerythritol tetrakis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate] (Antioxidant 1010)

This high molecular weight antioxidant is typically synthesized via transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol in the presence of a basic catalyst.[6][7]

Reaction: 4 * (C₄H₉)₂C₆H₂OH(CH₂)₂COOCH₃ + C(CH₂OH)₄ → C[CH₂OOC(CH₂)₂(C₆H₂)OH(C₄H₉)₂]₄ + 4 CH₃OH

Materials:

-

Methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate

-

Pentaerythritol

-

Catalyst (e.g., sodium methoxide, potassium tert-butoxide)[5][6]

-

High-boiling point solvent (optional, can be run neat)

Procedure:

-

Charge a reaction vessel equipped with a distillation apparatus with methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate, pentaerythritol, and the catalyst. A slight molar excess of the methyl ester is typically used.

-

Heat the mixture under an inert atmosphere (e.g., nitrogen) to 120-160 °C.[6]

-

Apply a vacuum to facilitate the removal of the methanol byproduct, which drives the reaction to completion.

-

Continue the reaction for several hours (e.g., 4-8 hours) until the theoretical amount of methanol has been collected.[5]

-

After the reaction is complete, neutralize the catalyst with an acid (e.g., acetic acid).

-

The crude product, which is often a melt, is then purified. Purification can involve dissolving the product in a suitable solvent (e.g., toluene), washing with water, and recrystallizing from a solvent like heptane or ethanol to yield the final white powder product.

Antioxidant Activity Assays

3.2.1 DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Test compound stock solution (in a suitable solvent)

-

Standard antioxidant (e.g., Trolox, Ascorbic Acid)

-

Methanol or other suitable solvent

-

96-well microplate and reader or spectrophotometer

Procedure:

-

Prepare a series of dilutions of the test compound and the standard antioxidant.

-

In a 96-well plate, add a specific volume of each dilution (e.g., 100 µL) to the wells.

-

Prepare a blank (solvent only) and a control (solvent + DPPH).

-

Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells except the blank.

-

Mix and incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

-

Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

Plot the % scavenging against the concentration of the antioxidant and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

3.2.2 Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a secondary product of polyunsaturated fatty acid oxidation. MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored adduct that can be measured spectrophotometrically at ~532 nm.

Materials:

-

Biological sample (e.g., tissue homogenate, liposomes)

-

Trichloroacetic acid (TCA) solution (e.g., 10-20%)

-

Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

-

MDA standard (e.g., 1,1,3,3-tetramethoxypropane, which hydrolyzes to MDA)

-

Spectrophotometer or plate reader

Procedure:

-

Homogenize the tissue or prepare the liposome suspension.

-

Induce lipid peroxidation if necessary (e.g., using an Fe²⁺/ascorbate system).

-

Stop the reaction and precipitate proteins by adding ice-cold TCA solution.

-

Centrifuge the samples (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

-

Transfer a known volume of the supernatant to a new tube.

-

Add an equal volume of TBA solution to the supernatant. Prepare a standard curve using the MDA standard.

-

Heat all tubes in a boiling water bath for a set time (e.g., 15-25 minutes) to allow for color development.

-

Cool the tubes rapidly (e.g., in an ice bath) to stop the reaction.

-

Measure the absorbance of the pink-colored supernatant at 532 nm.

-

To correct for interfering substances, subtract the absorbance of a sample blank that contains the sample but was incubated without TBA.

-

Quantify the amount of MDA in the samples using the standard curve. The results are typically expressed as nmol MDA per mg of protein or per gram of tissue.

Interaction with Cellular Signaling Pathways

Beyond direct radical scavenging, phenolic compounds can exert protective effects by modulating key cellular signaling pathways involved in the endogenous antioxidant response and inflammation. For researchers in drug development, understanding these interactions is critical.

Nrf2/Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is bound in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation.